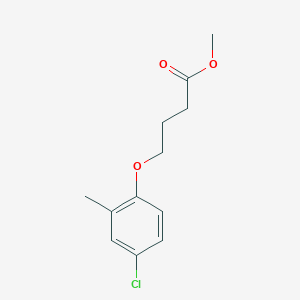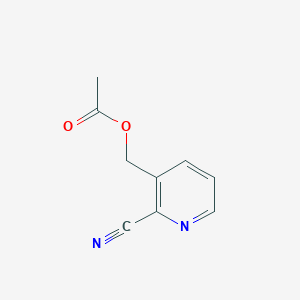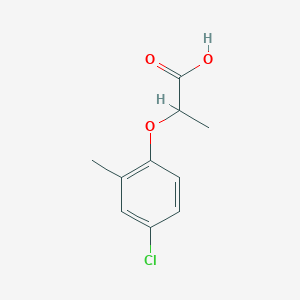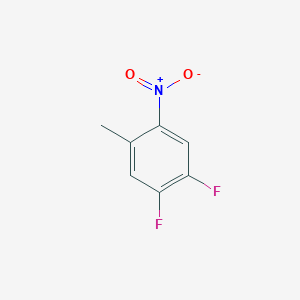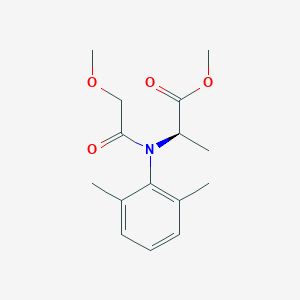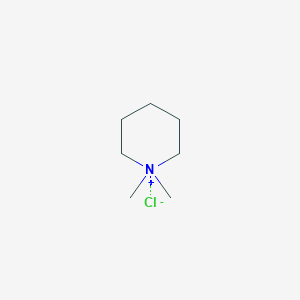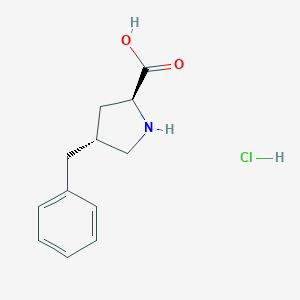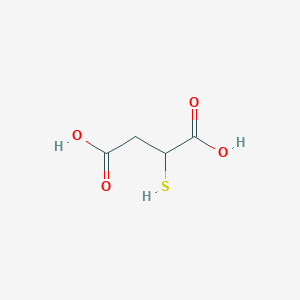![molecular formula C8H14N2O B166329 2-Aminobicyclo[2.2.1]heptane-2-carboxamide CAS No. 134047-62-4](/img/structure/B166329.png)
2-Aminobicyclo[2.2.1]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aminobicyclo[2.2.1]heptane-2-carboxamide, also known as LY404039, is a compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of mGluR2/3 agonists, which are known to modulate glutamate signaling in the brain.2.1]heptane-2-carboxamide.
Mecanismo De Acción
2-Aminobicyclo[2.2.1]heptane-2-carboxamide acts as an agonist at the mGluR2/3 receptor. This receptor is located in the presynaptic terminal of glutamatergic neurons and is involved in the regulation of glutamate release. Activation of the mGluR2/3 receptor leads to a decrease in glutamate release, which can have a modulatory effect on neurotransmission.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Aminobicyclo[2.2.1]heptane-2-carboxamide are primarily mediated through its action on the mGluR2/3 receptor. Activation of this receptor leads to a decrease in glutamate release, which can have a modulatory effect on neurotransmission. This can lead to changes in neuronal excitability and synaptic plasticity, which can have downstream effects on behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Aminobicyclo[2.2.1]heptane-2-carboxamide in lab experiments is that it has a well-characterized mechanism of action. This makes it a useful tool for studying the role of glutamate signaling in various neurological and psychiatric disorders. However, one limitation of using this compound is that it may not fully recapitulate the complex signaling pathways that occur in vivo. Additionally, the effects of this compound may be influenced by factors such as dose, route of administration, and the specific experimental paradigm.
Direcciones Futuras
There are several potential future directions for research on 2-Aminobicyclo[2.2.1]heptane-2-carboxamide. One area of interest is the potential use of this compound as a treatment for drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, there is interest in studying the role of mGluR2/3 signaling in the pathophysiology of various neurological and psychiatric disorders, and 2-Aminobicyclo[2.2.1]heptane-2-carboxamide could be a useful tool in this research. Finally, there is interest in developing more selective agonists and antagonists for the mGluR2/3 receptor, which could have potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Aminobicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 1,3-cyclohexadiene with nitromethane to form 2-nitro-1,3-cyclohexadiene. This compound is then reduced to 2-aminocyclohexanone using sodium borohydride. Finally, 2-aminocyclohexanone is reacted with ethyl chloroformate to form 2-Aminobicyclo[2.2.1]heptane-2-carboxamide.
Aplicaciones Científicas De Investigación
2-Aminobicyclo[2.2.1]heptane-2-carboxamide has been studied for its potential therapeutic effects in a variety of neurological and psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, it has been studied for its potential as a treatment for schizophrenia, Alzheimer's disease, and drug addiction.
Propiedades
Número CAS |
134047-62-4 |
|---|---|
Nombre del producto |
2-Aminobicyclo[2.2.1]heptane-2-carboxamide |
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-aminobicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C8H14N2O/c9-7(11)8(10)4-5-1-2-6(8)3-5/h5-6H,1-4,10H2,(H2,9,11) |
Clave InChI |
OMICEOCIIZIPLH-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2(C(=O)N)N |
SMILES canónico |
C1CC2CC1CC2(C(=O)N)N |
Sinónimos |
Bicyclo[2.2.1]heptane-2-carboxamide, 2-amino-, endo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



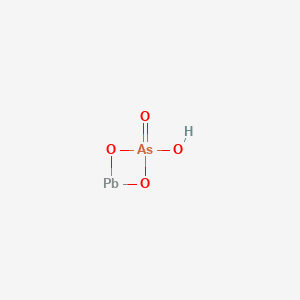
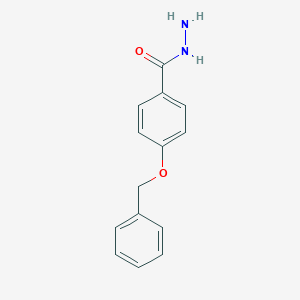
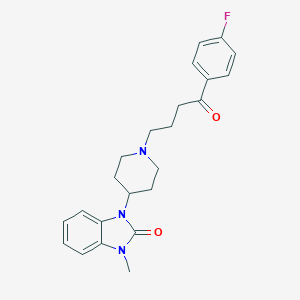
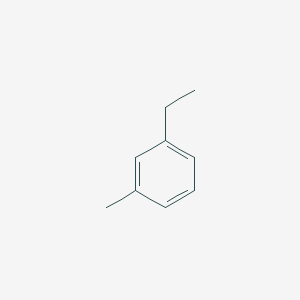
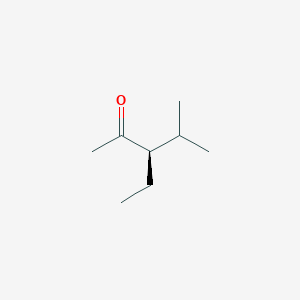
![1-[(2S)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B166262.png)
